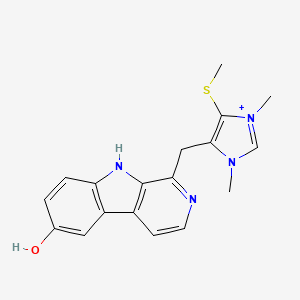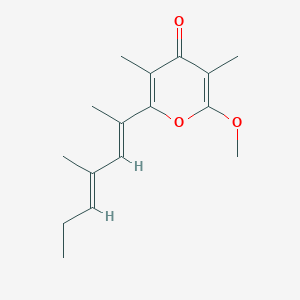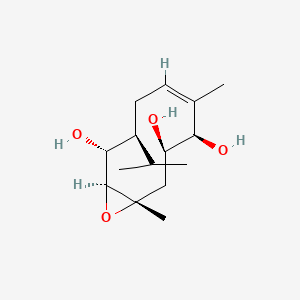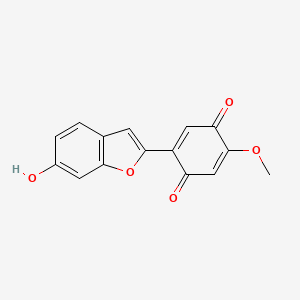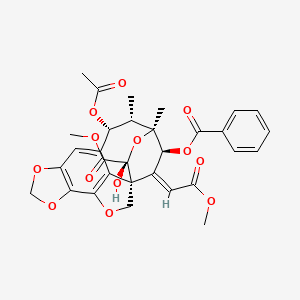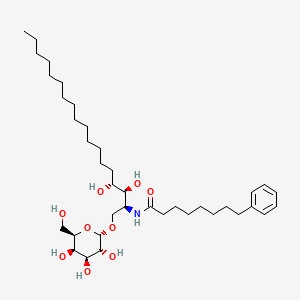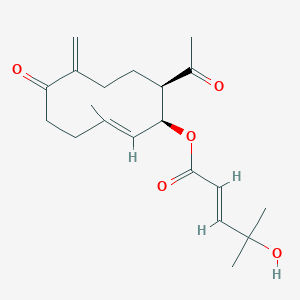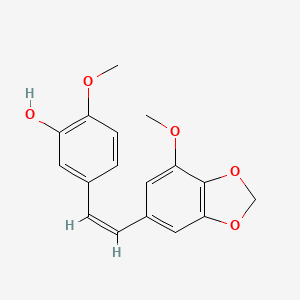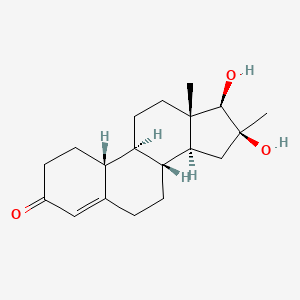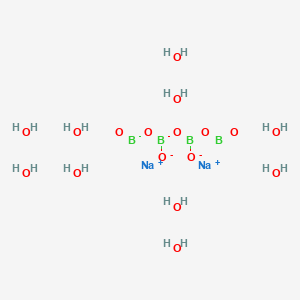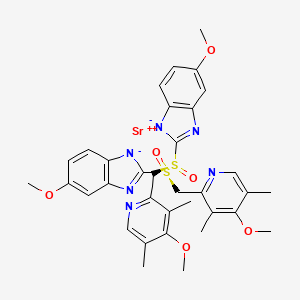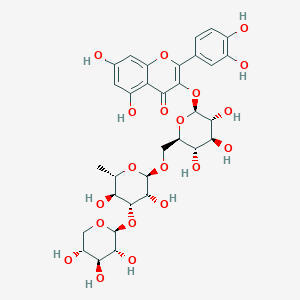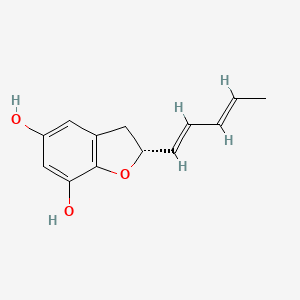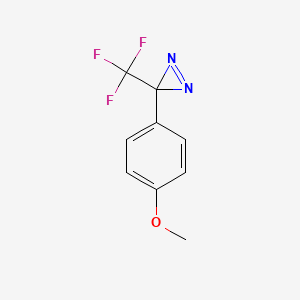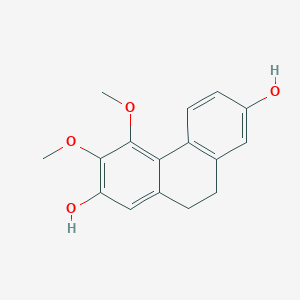
Erianthridin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erianthridin is a natural product found in Catasetum barbatum, Pholidota chinensis, and other organisms with data available.
Applications De Recherche Scientifique
Cancer Research and Apoptosis Induction : Erianthridin has shown promise in inducing apoptosis in non-small cell lung cancer cells. This effect is mediated through the suppression of extracellular signal-regulated kinase (ERK) activity, leading to modulation of Bcl-2 family protein levels and upregulation of apoptosis protein markers like cleaved caspase-3 and cleaved poly-ADP-ribose polymerase (Boonjing et al., 2020).
Molecular Characterization : Erianthridin has been isolated alongside other compounds like erianol from the orchid Eria convallarioides. Its structural characterization contributes to understanding its potential applications in pharmaceuticals (Majumder & Kar, 1989).
Phytotoxicity and Cellular Effects : Studies on the phytotoxicity of erianthridin reveal its potential as a bioherbicide, with observed effects such as electrolyte leakage, chlorophyll loss, and photobleaching in plant tissues. However, its moderate cytotoxicity to mammalian cells requires careful consideration for its use in agriculture (Valencia-Islas et al., 2002).
Antiplatelet Aggregation Properties : Erianthridin has shown significant anti-aggregation activities in studies involving antiplatelet tests with various aggregation inducers. This suggests its potential therapeutic application in treating cardiovascular diseases (Chen, Huang & Teng, 2000).
Propriétés
Nom du produit |
Erianthridin |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C16H16O4/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2/h5-8,17-18H,3-4H2,1-2H3 |
Clé InChI |
NWPBSPADEDDKAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O |
Synonymes |
9,10-dihydro-2,7-dihydroxy-3,4-dimethoxyphenanthrene erianthridin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



